![molecular formula C21H21PS3 B14704579 Phosphine, tris[2-(methylthio)phenyl]- CAS No. 17617-66-2](/img/structure/B14704579.png)
Phosphine, tris[2-(methylthio)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine, tris[2-(methylthio)phenyl]-: is an organophosphorus compound with the molecular formula C21H21PS3 . It is a tertiary phosphine, characterized by the presence of three 2-(methylthio)phenyl groups attached to a central phosphorus atom. This compound is known for its applications in catalysis and coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphine, tris[2-(methylthio)phenyl]- can be synthesized through the reaction of 2-(methylthio)phenylmagnesium bromide with phosphorus trichloride . The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF). The general reaction scheme is as follows:
3C7H7SMgBr+PCl3→P(C7H7S)3+3MgBrCl
Industrial Production Methods: Industrial production of phosphine, tris[2-(methylthio)phenyl]- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Phosphine, tris[2-(methylthio)phenyl]- can undergo oxidation to form the corresponding phosphine oxide.
Substitution: It can participate in substitution reactions where the phosphine ligand is replaced by other ligands in coordination complexes.
Coordination: This compound acts as a ligand in coordination chemistry, forming complexes with various metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides or other nucleophiles can be used.
Coordination: Metal salts like palladium chloride or platinum chloride are often used.
Major Products:
Oxidation: Phosphine oxide derivatives.
Substitution: Various substituted phosphine derivatives.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Chemistry: Phosphine, tris[2-(methylthio)phenyl]- is widely used as a ligand in transition metal catalysis. It enhances the reactivity and selectivity of catalysts in reactions such as hydrogenation, hydroformylation, and cross-coupling.
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its derivatives are explored for potential therapeutic applications.
Industry: In the industrial sector, phosphine, tris[2-(methylthio)phenyl]- is employed in the synthesis of fine chemicals and pharmaceuticals. It is also used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of phosphine, tris[2-(methylthio)phenyl]- primarily involves its role as a ligand. It coordinates with metal centers, influencing their electronic and steric properties. This coordination facilitates various catalytic processes by stabilizing transition states and intermediates.
Comparison with Similar Compounds
- Phosphine, tris[2-(methoxy)phenyl]-
- Phosphine, tris[2-(methyl)phenyl]-
- Phosphine, tris[2-(chloromethyl)phenyl]-
Comparison: Phosphine, tris[2-(methylthio)phenyl]- is unique due to the presence of methylthio groups, which impart distinct electronic and steric properties. These properties enhance its effectiveness as a ligand in catalysis compared to its analogs with different substituents.
Properties
CAS No. |
17617-66-2 |
|---|---|
Molecular Formula |
C21H21PS3 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
tris(2-methylsulfanylphenyl)phosphane |
InChI |
InChI=1S/C21H21PS3/c1-23-19-13-7-4-10-16(19)22(17-11-5-8-14-20(17)24-2)18-12-6-9-15-21(18)25-3/h4-15H,1-3H3 |
InChI Key |
DRQSTMDEXDIYTG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1P(C2=CC=CC=C2SC)C3=CC=CC=C3SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one](/img/structure/B14704498.png)
![3-[(1-Chloropropan-2-YL)oxy]hexane](/img/structure/B14704501.png)
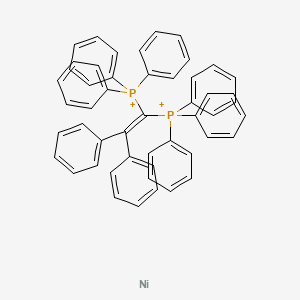
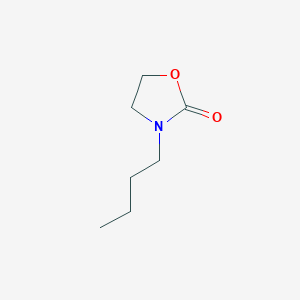

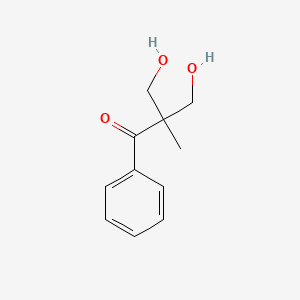
![Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14704528.png)
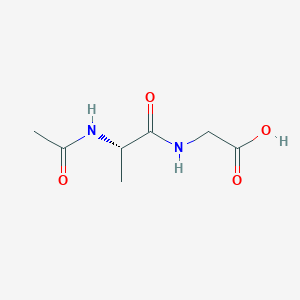

![1H-Spiro[dibenzo[d,f]indole-2,2'-[1,3]dioxolane]](/img/structure/B14704555.png)

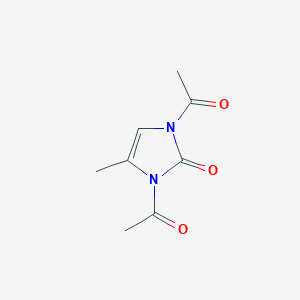
![Spiro[2.4]hepta-1,4,6-triene](/img/structure/B14704570.png)

